Creatine Pyroglutamate

Description

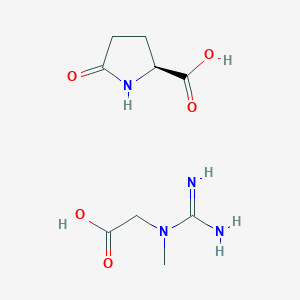

Structure

2D Structure

Properties

Molecular Formula |

C9H16N4O5 |

|---|---|

Molecular Weight |

260.25 g/mol |

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C4H9N3O2/c7-4-2-1-3(6-4)5(8)9;1-7(4(5)6)2-3(8)9/h3H,1-2H2,(H,6,7)(H,8,9);2H2,1H3,(H3,5,6)(H,8,9)/t3-;/m0./s1 |

InChI Key |

PBFDKFLAOSYLOL-DFWYDOINSA-N |

Isomeric SMILES |

CN(CC(=O)O)C(=N)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Creatine Pyroglutamate

Synthetic Routes and Methodological Development

The primary route for synthesizing creatine (B1669601) pyroglutamate (B8496135) involves a direct acid-base reaction between creatine and pyroglutamic acid. This process leverages the basic nature of the guanidinium (B1211019) group in creatine and the acidic nature of the carboxylic acid group in pyroglutamic acid to form a stable organic salt.

Reaction Parameters and Stoichiometry Optimization

The synthesis of creatine pyroglutamate is typically achieved by reacting equimolar amounts of creatine and pyroglutamic acid. google.comgoogle.com Research indicates that the process can be optimized by modifying parameters such as stoichiometry, the acid-base character of the reactants, solvent choice, reaction time, and temperature to maximize the yield of the final product. morressier.com

A common laboratory procedure involves the reaction of L-pyroglutamic acid with creatine monohydrate in a 1:1 molar ratio. google.comgoogle.com For instance, a reported synthesis uses 0.1 moles of L-pyroglutamic acid and 0.1 moles of creatine monohydrate to yield the desired salt. google.comgoogle.com While an equimolar stoichiometry is standard, adjustments could theoretically be made to account for the purity of the starting materials or to drive the reaction to completion, although specific studies on the effects of stoichiometric imbalance on yield and purity are not extensively detailed in publicly available literature.

Table 1: Example of Laboratory Reaction Parameters for this compound Synthesis

| Parameter | Value | Source(s) |

|---|---|---|

| Reactant 1 | L-Pyroglutamic Acid (99% purity) | google.comgoogle.com |

| Reactant 2 | Creatine Monohydrate | google.comgoogle.com |

Solvent Effects on Synthesis Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction medium, product precipitation, and purification. Several solvent systems have been employed, each with different implications for synthesis efficiency.

One established method utilizes a water-immiscible organic solvent, such as ethyl acetate (B1210297). google.comgoogle.com In this procedure, L-pyroglutamic acid is first dissolved or suspended in ethyl acetate, followed by the addition of creatine monohydrate. google.comgoogle.com The resulting this compound salt, being insoluble in the solvent, precipitates out as a white, crystalline solid which can then be easily separated by filtration. google.comgoogle.comevitachem.com The use of a mixture of equal parts ethyl acetate and ethanol (B145695) has also been proposed. google.com

Alternatively, the reaction can be conducted in a concentrated aqueous or hydroalcoholic solution. google.comgoogle.com One example involves dissolving L-pyroglutamic acid in distilled water, heating the mixture, and then adding creatine monohydrate to form a thick, slurry-like mixture from which the product is filtered. google.com A third approach involves a solvent-free reaction, where pyroglutamic acid is melted to form a liquid reaction medium, to which creatine is added. The resulting salt is then extracted using a non-polar solvent like cyclohexane. google.comgoogle.com The efficiency of the synthesis, in terms of yield and purity, is directly influenced by the solubility of the reactants and the product in the chosen solvent system.

Temperature and Reaction Time Dependence in Laboratory Preparations

Temperature and reaction time are interdependent parameters that significantly affect the formation of this compound. The reaction can proceed over a range of temperatures, from ambient room temperature up to 50°C. google.comgoogle.com

In a typical laboratory preparation using ethyl acetate as a solvent, the reaction is conducted at a controlled temperature of 20-25°C for approximately three hours. google.comgoogle.comevitachem.com This allows for the complete formation of the salt, which then precipitates from the solution. google.comgoogle.com When the synthesis is performed in an aqueous solution, a slightly elevated temperature of 30°C is used to dissolve the starting materials, with a shorter reaction time of about 30 minutes until the mixture concentrates. google.com

Systematic studies on the precise relationship between temperature, reaction time, and yield are not widely documented. However, it is understood that higher temperatures can increase reaction rates. The thermal stability of the reactants and products is a limiting factor; for instance, creatine can begin to lose its water of crystallization at around 100°C. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques

Following synthesis, the structural identity and purity of the resulting this compound must be rigorously confirmed. This is accomplished through a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the structural elucidation of this compound, as it provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. morressier.com

Creatine: The ¹H NMR spectrum of creatine is characterized by two prominent singlets: one corresponding to the N-methyl (-CH₃) protons and another for the methylene (B1212753) (-CH₂) protons of the acetate group. hmdb.canih.gov

Pyroglutamic Acid: The ¹H NMR spectrum of pyroglutamic acid shows a more complex pattern of multiplets corresponding to the protons in its five-membered ring structure. hmdb.ca

The ¹H NMR spectrum of this compound would be expected to show a superposition of the characteristic signals from both the creatine cation and the pyroglutamate anion. The formation of the salt would likely induce chemical shift changes, particularly for the protons near the sites of proton transfer (the guanidinium group of creatine and the carboxylate group of pyroglutamate), providing definitive evidence of the salt's formation. Similarly, ¹³C NMR would confirm the presence of all carbon atoms from both molecular components.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₉H₁₆N₄O₅) to assess its purity and confirm its elemental composition. google.comnih.gov

The theoretical composition is derived from the molecular weight of the compound. The consistency between the experimental and theoretical values provides strong evidence for the successful synthesis of the target compound and the absence of significant impurities.

Table 2: Elemental Composition of this compound

| Element | Symbol | Theoretical % | Experimental % | Source(s) |

|---|---|---|---|---|

| Carbon | C | 41.54 | 41.54 | nih.gov |

| Hydrogen | H | 6.20 | 6.20 | nih.gov |

| Nitrogen | N | 21.53 | 21.53 | nih.gov |

Kinetic and Chemical Stability Investigations of Creatine Pyroglutamate

Degradation Pathways and Products in Aqueous and Non-Aqueous Systems

The primary degradation pathway for creatine (B1669601) in aqueous solutions is a non-enzymatic intramolecular cyclization, which results in the formation of creatinine (B1669602). scribd.comlbs.co.il This conversion is a critical factor in the stability of any creatine-containing solution. In non-aqueous, solid forms, creatine, particularly creatine monohydrate, is known to be highly stable.

Formation of Creatinine as a Degradation Product

In aqueous environments, creatine undergoes a spontaneous conversion to its cyclic anhydride, creatinine. scribd.com This process involves the loss of a water molecule and is the principal route of degradation. While creatinine is a normal metabolic byproduct found in the body, its formation from a creatine supplement represents a loss of the active compound.

Influence of pH on Degradation Kinetics

The rate of creatine's degradation to creatinine is highly dependent on the pH of the solution. Generally, the degradation is accelerated in more acidic environments. scribd.comlbs.co.il Studies on creatine monohydrate have shown that at 25°C, the degradation is significantly faster at lower pH values. For instance, after three days, the degradation of creatine was found to be 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5. lbs.co.il Conversely, in alkaline solutions, such as those made with milk or yogurt, creatine monohydrate exhibits greater stability and can be stored for several weeks under refrigeration without significant degradation. creapure.com

| pH | Degradation at 25°C after 3 days (%) |

|---|---|

| 7.5 | Reasonably stable |

| 6.5 | Reasonably stable |

| 5.5 | 4 |

| 4.5 | 12 |

| 3.5 | 21 |

Impact of Temperature on Compound Stability

Temperature is another critical factor influencing the stability of creatine in solution. Higher temperatures accelerate the rate of degradation to creatinine. scribd.comlbs.co.il For example, one study observed that in an effervescent creatine solution stored at room temperature (25°C), there was a 90% degradation within 45 days. nih.govresearchgate.net However, when stored under refrigerated conditions (4°C), the degradation was reduced to 80% over the same period. nih.govresearchgate.net Another study found that in a citric acid solution at room temperature, 60% degradation occurred within 28 days, which was reduced to around 40% under refrigeration. tandfonline.com This underscores the importance of low-temperature storage for maintaining the integrity of creatine in aqueous preparations.

Comparative Stability Studies with Other Creatine Salts

While specific comparative stability data for creatine pyroglutamate (B8496135) is not available in the peer-reviewed literature, studies comparing creatine monohydrate to other creatine salts provide valuable insights into how different salt forms can affect stability.

Analysis of Chemical Integrity Relative to Creatine Monohydrate

Creatine monohydrate is widely regarded as the most stable form of creatine in its solid state. nih.govgainsnutrition.uk Research has shown that creatine monohydrate powder exhibits no significant degradation for over three years, even at elevated temperatures up to 40°C (104°F). gainsnutrition.uk Minimal breakdown into creatinine was only observed after 44 months of storage at a high temperature of 60°C (140°F). nih.govgainsnutrition.uk

In contrast, some other creatine salts have been shown to be less stable. For example, tricreatine citrate (B86180) in solid form was found to have significantly higher levels of creatinine after 28 days of storage at 40°C compared to creatine monohydrate. nih.gov Creatine ethyl ester is another example of a less stable form, which is known to degrade to creatinine more rapidly, particularly in acidic conditions. nih.gov

| Compound | Storage Conditions | Observed Degradation |

|---|---|---|

| Creatine Monohydrate | 40°C for over 3 years | No significant degradation |

| Creatine Monohydrate | 60°C for 44 months | Minimal degradation |

| Tricreatine Citrate | 40°C for 28 days | Increased creatinine levels |

Factors Affecting Long-Term Storage and Experimental Integrity

For long-term storage and to ensure experimental integrity, maintaining creatine compounds in a solid, dry, and cool environment is paramount. creapure.comgainsnutrition.uk The primary enemy of creatine stability in storage is moisture, as the degradation to creatinine is a hydrolysis-dependent process. gainsnutrition.uk Therefore, proper packaging in airtight containers is crucial to prevent the ingress of humidity.

For experimental purposes, solutions containing creatine should ideally be prepared fresh. If storage of a solution is necessary, it should be kept at a low temperature (refrigerated) and, if possible, at a neutral or slightly alkaline pH to minimize degradation. lbs.co.ilcreapure.com The lack of specific stability data for creatine pyroglutamate means that for any experimental use, rigorous analytical monitoring of both this compound and potential degradation products like creatinine would be essential to ensure the integrity of the results.

In Vitro and Preclinical Mechanistic Studies of Creatine Pyroglutamate

Cellular Bioenergetics and Metabolic Pathway Modulation

The primary components of creatine (B1669601) pyroglutamate (B8496135), creatine and pyroglutamic acid, are both independently involved in crucial cellular metabolic pathways. In vitro studies have focused on how their combined properties might influence cellular energy production and regulation.

The creatine kinase (CK)/phosphocreatine (B42189) (PCr) system is fundamental for energy buffering and transport in cells with high and fluctuating energy demands. nih.gov Creatine is taken up by cells and phosphorylated by creatine kinase using adenosine (B11128) triphosphate (ATP), forming phosphocreatine. nih.gov This PCr reservoir is then readily available to regenerate ATP from adenosine diphosphate (B83284) (ADP) at sites of high energy consumption. nih.govgoogle.com

In cell cultures, the creatine component of creatine pyroglutamate is expected to interact directly with the creatine kinase system. Studies on various cell types, including neurons and astrocytes, confirm their capability to uptake and utilize creatine. nih.gov The introduction of creatine into these cells enhances the phosphocreatine energy pool, which is catalyzed by creatine kinase. nih.gov This system plays a vital role in maintaining cellular energy homeostasis by connecting ATP production sites, such as mitochondria, with ATP consumption sites. nih.gov For instance, mitochondrial creatine kinase is coupled to ATP synthesis and export, facilitating the efficient production of phosphocreatine that is then shuttled to the cytosol. nih.gov

A direct consequence of creatine's interaction with the creatine kinase system is the enhanced capacity for ATP regeneration. Cellular stores of ATP are limited and can be depleted within seconds during intense activity. jinfiniti.com The phosphocreatine system serves as a rapid replenishment mechanism. google.com

In vitro studies on various cell models, including hippocampal cells and macrophages, have demonstrated that creatine supplementation leads to substantially higher intracellular concentrations of ATP and phosphocreatine. plos.orgresearchgate.net This increased bioenergetic state acts as a buffer, helping to maintain energy homeostasis, especially under conditions of metabolic stress. nih.govplos.org For example, in cultured primary embryonal hippocampal and cortical cells, creatine antagonized ATP depletion induced by hydrogen peroxide (H2O2). plos.org This ability to preserve cellular energy levels is a key aspect of its protective effects observed in in vitro models. plos.orggoogle.com The rapid regeneration of ATP is catalyzed by creatine kinase, which transfers a phosphate (B84403) group from phosphocreatine to ADP. jinfiniti.comfrontiersin.org

This compound's two components have distinct but potentially complementary roles concerning glutathione (B108866) metabolism and oxidative stress. Pyroglutamic acid is a known intermediate in the gamma-glutamyl cycle, which is essential for the synthesis and recycling of glutathione, a primary endogenous antioxidant. healthmatters.iorupahealth.comnih.gov Elevated levels of pyroglutamic acid can indicate a high turnover or deficiency of glutathione, often associated with increased oxidative stress. rupahealth.comnih.gov

Creatine, on the other hand, has been shown to exhibit direct and indirect antioxidant properties in cultured mammalian cells. nih.govmdpi.com Studies using human promonocytic (U937), endothelial (HUVEC), and murine myoblast (C2C12) cells have shown that creatine can attenuate the cytotoxic effects of various oxidizing agents. nih.govnutraingredients.com This cytoprotection is associated with preventing the depletion of the nonprotein sulfhydryl pool, which includes glutathione. nih.gov While creatine does not appear to affect the activity of primary antioxidant enzymes like catalase and glutathione peroxidase, it is suggested to act by directly scavenging reactive oxygen and nitrogen species. nih.govnih.gov

The combination of pyroglutamic acid's role in the glutathione cycle and creatine's direct antioxidant activity suggests that this compound could modulate cellular responses to oxidative stress through multiple mechanisms.

Research has specifically investigated the in vitro effects of L-pyroglutamic acid (PGA) on energy metabolism and lipid synthesis in cerebral cortex slices from young rats. This study is particularly relevant as pyroglutamic acid is known to accumulate in certain inherited metabolic diseases. nih.gov The findings indicate that PGA can significantly impair brain energy production.

At concentrations ranging from 0.5 to 3 mM, PGA was found to significantly inhibit key metabolic processes. nih.gov The results demonstrated a marked reduction in CO2 production and lipid biosynthesis, along with a substantial decrease in ATP levels at the highest concentration tested. nih.gov Further investigation into the underlying mechanism revealed that PGA significantly decreased the activity of specific respiratory chain complexes, namely NADH:cytochrome c oxidoreductase (complex I plus CoQ plus complex III) and cytochrome c oxidase (complex IV), while the activities of other complexes and creatine kinase remained unaffected. nih.gov

Table 1: Effects of L-Pyroglutamic Acid on Metabolic Parameters in Rat Cerebral Cortex Slices

| Metabolic Parameter | PGA Concentration | Percentage Reduction | Reference |

|---|---|---|---|

| CO2 Production | 0.5 - 3 mM | 50% | nih.gov |

| Lipid Biosynthesis | 0.5 - 3 mM | 20% | nih.gov |

| ATP Levels | 3 mM | 52% | nih.gov |

These findings strongly suggest that elevated levels of pyroglutamic acid can disrupt normal brain energy metabolism. nih.gov

Investigation of Antioxidant and Anti-inflammatory Properties in Cultured Mammalian Cells

The potential for this compound to mitigate oxidative stress and inflammation has been explored in vitro, primarily by examining the effects of its creatine component.

Studies on cultured mammalian cells have provided evidence for creatine's direct antioxidant activity. nih.govsci-hub.se In various cell lines, including human and murine cells, creatine supplementation has been shown to protect against cytotoxicity induced by oxidative agents like hydrogen peroxide and tert-butylhydroperoxide. nih.govnutraingredients.com This protective effect is attributed to creatine's ability to scavenge free radicals directly. nih.govnutraingredients.com For example, research demonstrated that creatine addition boosted the survival of cells exposed to oxidizing agents by over 20% compared to controls. nutraingredients.com

Regarding its anti-inflammatory properties, in vitro studies on human pulmonary endothelial cells have shown that creatine can suppress inflammatory responses. Supplementation with creatine was found to significantly inhibit the expression of intracellular adhesion molecule-1 (ICAM-1) and E-selectin, which are crucial for the adhesion of neutrophils to endothelial cells during an inflammatory event. nih.govnih.gov Furthermore, creatine was shown to suppress the adhesion of neutrophils to these cells, suggesting a direct anti-inflammatory effect at the cellular level. nih.govmdpi.com

Table 2: Summary of In Vitro Anti-inflammatory Effects of Creatine

| Cell Model | Effect Observed | Key Finding | Reference |

|---|---|---|---|

| Human Pulmonary Endothelial Cells | Inhibition of Adhesion Molecule Expression | Creatine (≥0.5 mM) significantly inhibited ICAM-1 and E-selectin expression. | nih.govnih.gov |

| Human Pulmonary Endothelial Cells | Suppression of Neutrophil Adhesion | Creatine (5 mM) significantly suppressed the adhesion of neutrophils to endothelial cells. | nih.govnih.gov |

Neurochemical Research in Experimental Animal Models

The neurochemical effects of creatine and pyroglutamic acid have been investigated in animal models, providing insights into their potential roles in the central nervous system.

Creatine has demonstrated significant neuroprotective effects in various animal models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and Huntington's disease. google.comnih.gov In a transgenic mouse model of ALS, oral administration of creatine led to improved motor performance, extended survival, and protected against the loss of motor neurons. nih.govresearchgate.net These protective effects are linked to its ability to buffer cellular energy levels and reduce oxidative damage. plos.orgnih.gov

Research on L-pyroglutamic acid in adult Wistar rats has explored its direct neurochemical effects. Intrastriatal injections of L-pyroglutamic acid were found to decrease both Na+-dependent and Na+-independent glutamate (B1630785) binding. nih.gov However, it did not affect adenylate cyclase activity or cause significant neurotoxic damage in the tested model. nih.govresearchgate.net This suggests that while pyroglutamic acid can interact with the glutamatergic system, it may not be a potent neurotoxin on its own. nih.gov The pyroglutamic acid component of this compound is known to cross the blood-brain barrier and is thought to enhance cognitive function. google.comgoogle.com

The combination of creatine's established neuroprotective properties and pyroglutamic acid's cognitive-enhancing potential and interaction with glutamate receptors forms the basis for the neurochemical interest in this compound. google.comgoogle.com

Mechanistic Studies of Neuroprotection in Cerebral Ischemia Models (e.g., mice)

Oral creatine supplementation has demonstrated significant neuroprotective effects in mouse models of cerebral ischemia. nih.govresearchgate.net Studies suggest that creatine mediates this protection through several mechanisms, primarily related to cellular bioenergetics.

One primary mechanism is the buffering of ATP depletion in the brain following an ischemic event. nih.govresearchgate.net In mice subjected to cerebral ischemia, those pre-treated with creatine showed preserved levels of ATP in the ischemic territory compared to control animals. nih.gov This preservation of cellular energy is believed to make neurons more resistant to ischemic injury. nih.gov By maintaining ATP levels, creatine may inhibit downstream cell death pathways, including the release of mitochondrial cytochrome c and the activation of caspase-3, which are key components in apoptosis. nih.govresearchgate.net

Research has shown a direct correlation between the preservation of this bioenergetic status and the inhibition of these cell-death pathways in vivo. researchgate.net Oral administration of creatine led to a notable reduction in the volume of ischemic brain infarction in mice. nih.govresearchgate.net

Table 1: Effects of Creatine Supplementation in Mouse Models of Cerebral Ischemia

| Finding | Model | Observed Effect | Potential Mechanism | Source |

| Reduced Infarct Volume | Mouse Model of Stroke | 40% reduction in infarct volume after transient focal cerebral ischemia. | Improved cerebrovascular function and cerebral blood flow. | nih.gov |

| ATP Depletion Buffering | Mouse Model of Ischemia | Buffered ischemia-mediated cerebral ATP depletion. | Preservation of cellular energy, inhibiting downstream cell death pathways. | nih.govresearchgate.net |

| Inhibition of Apoptosis | Mouse Model of Ischemia | Significantly reduced postischemic caspase-3 activation and cytochrome c release. | Inhibition of mitochondrial cell-death pathways. | nih.govresearchgate.net |

| Improved Blood Flow | Mouse Model of Stroke | Augmented cerebral blood flow after stroke. | Improved vasodilatory responses in cerebral arteries. | nih.govresearchgate.net |

Analysis of Pyroglutamic Acid's Influence on Neurotransmitter Release (e.g., GABA) in Rat Brain

Pyroglutamic acid, a derivative of the amino acid glutamine, has been shown to influence neurotransmitter systems in the brain. rupahealth.comnih.govresearchgate.net Studies in animal models have specifically investigated its effects on the release of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter.

In a study involving freely moving guinea pigs, administration of pyroglutamic acid was found to increase the release of both acetylcholine (B1216132) and GABA from the cerebral cortex. nih.gov The researchers suggested that this effect on GABA release could be due to pyroglutamic acid acting as an antagonist at glutamate receptors or by altering amino acid transport. nih.gov The subsequent activation of the GABAergic system was linked to observed mild sedation and synchronization of the electrocorticogram (E.Co.G.). nih.gov

Further research in rats has shown that L-pyroglutamic acid can interfere with glutamate binding. nih.govresearchgate.net Specifically, it was found to decrease both Na+-dependent and Na+-independent glutamate binding in the brain. nih.govresearchgate.net While it interferes with glutamate binding, L-pyroglutamic acid did not appear to cause significant neurotoxic damage in the investigated models. nih.govresearchgate.net Other research has indicated that L-pyroglutamic acid does not affect the uptake of GABA, but it does competitively inhibit the high-affinity transport of glutamic acid. documentsdelivered.com The modulation of the glutamatergic system can, in turn, affect the release of other neurotransmitters, as glutamate and GABA systems are known to modulate each other's release through heterocarriers on axon terminals in the rat brain. nih.gov

Table 2: Neurochemical Effects of L-Pyroglutamic Acid in Animal Models

| Parameter | Animal Model | Observed Effect | Source |

| Neurotransmitter Release | Guinea Pig | Increased release of GABA and Acetylcholine from the cerebral cortex. | nih.gov |

| Glutamate Binding | Rat | Decreased Na+-dependent and Na+-independent glutamate binding. | nih.govresearchgate.net |

| GABA Uptake | Rat | No effect on the uptake of GABA. | documentsdelivered.com |

| Glutamic Acid Transport | Rat | Competitive inhibition of high-affinity glutamic acid transport. | documentsdelivered.com |

Role in Tissue Homeostasis and Metabolic Flux in Animal Models (e.g., murine tendinopathy)

The creatine pathway has been identified as a potentially important factor in tendon homeostasis and healing following injury. nih.govnih.gov Untargeted metabolomics studies in a murine model of tendinopathy have revealed alterations in the creatine pathway, suggesting its involvement in the tissue's response to injury and therapeutic interventions. nih.govnih.gov

In this murine model, chronic tendon injury led to a decrease in tendon creatinine (B1669602) levels, a product of creatine metabolism. nih.gov Notably, when the animals underwent therapeutic treadmill running, creatinine levels were normalized to those of un-injured tendons. nih.gov This normalization of creatinine, along with similar trends in urea (B33335) and glycine (B1666218), suggests that flux through the urea and creatine pathways may be beneficial for tendon healing. nih.gov

While the precise role of creatine in tendon structure and function is still being established, these findings provide initial evidence for altered creatine signaling in tendinopathy. nih.gov The modulation of the creatine pathway, alongside other metabolic pathways like myo-inositol and lipid signaling, may represent novel therapeutic targets for tendon-related injuries. nih.govnih.gov Creatine's role in cellular energy is well-established in muscle, and it is thought to assist in cellular regeneration and possess anti-inflammatory properties, which could be beneficial in the healing process of tendons. fiorwellness.com By potentially enhancing the activity of tenocytes (tendon cells) and promoting collagen synthesis, creatine may support the regeneration of damaged tendon tissue.

Table 3: Creatine Pathway Metabolites in a Murine Model of Tendinopathy

| Metabolite | Condition: Chronic Injury | Condition: Injury + Therapeutic Treadmill Running | Implication | Source |

| Creatinine | Decreased | Normalized to un-injured levels | Flux through the creatine pathway may be beneficial for tendon healing. | nih.gov |

| Urea | Trend towards decrease | Trend towards normalization | Suggests involvement of the urea/creatine pathway in the healing response. | nih.gov |

| Glycine | Trend towards decrease | Trend towards normalization | Suggests involvement of the urea/creatine pathway in the healing response. | nih.gov |

Advanced Analytical Methodologies for Creatine Pyroglutamate Research

Quantitative Determination Techniques in Research Matrices

The quantitative analysis of Creatine (B1669601) Pyroglutamate (B8496135) in various research matrices relies on powerful separation and detection techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Hydrophilic Interaction Liquid Chromatography (HILIC) are at the forefront of these analytical endeavors, each offering unique advantages for the determination of this and structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) for Concentration Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of non-volatile and thermally labile compounds like creatine and its derivatives. nih.gov Its application to Creatine Pyroglutamate would involve the separation of the analyte from a complex mixture, followed by detection, most commonly by ultraviolet (UV) absorbance. nih.gov The choice of the stationary phase (the column) and the mobile phase (the solvent) is critical for achieving optimal separation. For compounds like creatine, reversed-phase columns, such as C18, are frequently utilized. nih.gov

Method development for HPLC analysis of creatine-related compounds often involves optimizing the mobile phase composition, pH, and flow rate to achieve the desired resolution and peak shape. For instance, a simple isocratic HPLC method using a C18 column with a mobile phase of potassium phosphate (B84403) monobasic at pH 4 has been successfully validated for the determination of creatine in plasma. nih.gov Another approach for creatine and creatinine (B1669602) analysis utilized a Newcrom AH mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and phosphoric acid. nih.gov

Table 1: Example HPLC Parameters for the Analysis of Creatine and Related Compounds

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 Reversed-Phase | nih.gov |

| Mobile Phase | Potassium Phosphate Monobasic (pH 4) | nih.gov |

| Detection | UV at 210 nm | cabidigitallibrary.org |

| Flow Rate | 1.0 mL/min | nih.gov |

| Lower Limit of Quantification | 1 mg/L in saline, 5 mg/L in plasma | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile molecules like creatine and pyroglutamic acid, a derivatization step is necessary to increase their volatility. nih.gov This process involves a chemical modification of the analyte to make it suitable for GC analysis. Common derivatization agents for creatine and creatinine include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govmdpi.com

In metabolomics studies, GC-MS provides high-resolution separation and sensitive detection, enabling the analysis of a wide range of metabolites in biological samples. nih.gov The mass spectrometer fragments the derivatized analytes into characteristic ions, which are used for identification and quantification. Stable isotope-labeled internal standards are often employed in GC-MS analysis to improve accuracy and precision. nih.gov

Table 2: GC-MS Derivatization and Analysis of Creatine and Creatinine

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.govmdpi.com |

| Derivatization Conditions | 60 °C for 60 minutes | nih.gov |

| Ionization Mode | Negative-ion chemical ionization (NICI) or Positive-ion chemical ionization (PICI) | nih.gov |

| Application | Quantification of creatine and creatinine in human urine | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Creatine and Creatinine Ratios

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds. nih.gov This makes it an ideal technique for the analysis of creatine, creatinine, and potentially this compound, which are all polar molecules. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.

HILIC has been successfully applied to the simultaneous determination of various polar metabolites, including those in the creatine pathway. nih.gov In the context of proteomics and metabolomics, HILIC can be used for the targeted analysis of post-translationally modified peptides, such as phosphorylated or glycosylated peptides, demonstrating its versatility in complex biological analyses. nih.gov

Isotope Dilution Electrospray Tandem Mass Spectrometry for Metabolite Analysis

Isotope Dilution Electrospray Tandem Mass Spectrometry (ID-ESI-MS/MS) is considered a gold-standard method for the accurate quantification of metabolites in biological fluids. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest to the sample as an internal standard. nih.govnih.gov Because the internal standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

For the analysis of creatine and its metabolites, a double-spike isotope dilution method using ¹³C-labeled creatine and creatinine has been developed to accurately quantify these compounds and to correct for their interconversion during analysis. nih.gov This approach significantly improves the accuracy of the measurement, which is crucial for reliable metabolomic studies. nih.gov

Table 3: Key Features of Isotope Dilution Tandem Mass Spectrometry

| Feature | Description | Reference |

|---|---|---|

| Principle | Use of a stable isotope-labeled internal standard for quantification. | nih.govnih.gov |

| Advantages | High accuracy, precision, and specificity. Corrects for matrix effects. | nih.gov |

| Application | Quantification of creatine metabolites in plasma, whole blood, and dried blood spots. | nih.gov |

| Instrumentation | Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). | nih.govnih.gov |

Method Development for Complex Biological Sample Analysis (excluding human diagnostics)

The analysis of this compound in complex biological matrices, such as those encountered in preclinical research, requires robust and reliable analytical methods. quotientsciences.com Method development is a critical process that involves optimizing every step of the analytical procedure, from sample preparation to data analysis, to ensure accurate and precise results. quotientsciences.com

Sample preparation is a crucial step in the analysis of biological samples, as it aims to remove interfering substances and enrich the analyte of interest. mdpi.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used to clean up biological samples before analysis. mdpi.com The choice of sample preparation technique depends on the properties of the analyte and the nature of the biological matrix. mdpi.com

The development of a bioanalytical method also involves a thorough validation process to demonstrate that the method is suitable for its intended purpose. quotientsciences.com This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix.

Comparative Biochemical Analysis of Creatine Pyroglutamate with Analogues

Structural and Chemical Similarities to Other Creatine (B1669601) Derivatives

Creatine pyroglutamate (B8496135) shares the core structure of the creatine molecule, which is fundamental to its role in cellular energy metabolism. Like other creatine derivatives, it possesses the guanidinium (B1211019) group and the N-methylglycine moiety. The key distinction lies in the counter-ion or bonded group. In creatine monohydrate, a water molecule is associated with the creatine, whereas in creatine pyroglutamate, it is ionically bonded to pyroglutamic acid.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Creatine Content (%) |

| Creatine Monohydrate | C4H11N3O3 | 149.15 | 87.9 |

| This compound | C9H16N4O5 | 260.25 | 50.4 |

| Creatine Ethyl Ester | C6H13N3O2 | 159.19 | 82.4 |

| Creatine Citrate (B86180) | C10H17N3O9 | 323.26 | 40.6 |

| Creatine Pyruvate (B1213749) | C7H11N3O4 | 201.18 | 65.2 |

This table presents a comparison of the molecular properties of this compound with other common creatine derivatives.

Comparative Reaction Mechanisms and Biochemical Reactivity

The primary reaction of concern for creatine and its derivatives is the non-enzymatic conversion to creatinine (B1669602). This intramolecular cyclization is pH and temperature-dependent and results in an inactive metabolite. The stability of different creatine derivatives in acidic environments, such as the stomach, is a key factor influencing their bioavailability.

The pyroglutamate component of this compound is itself a biologically active molecule. Pyroglutamic acid is known to be involved in glutamate (B1630785) metabolism and can cross the blood-brain barrier. The biochemical reactivity of this compound is therefore theoretically a combination of the individual properties of creatine and pyroglutamic acid, although the specifics of their synergistic or independent actions upon dissociation are not well-documented.

Differences in Metabolic Fate in Controlled Experimental Systems (e.g., cell lines, animal tissues)

The metabolic fate of creatine is primarily its uptake into tissues with high energy demands, such as skeletal muscle and brain, and its subsequent phosphorylation to phosphocreatine (B42189). The efficiency of this process can be influenced by the form of creatine administered.

Studies on various creatine forms suggest that while most are effective at increasing plasma creatine levels, there can be slight differences in their absorption kinetics. For example, creatine pyruvate has been shown to result in higher peak plasma creatine concentrations compared to creatine monohydrate and tri-creatine citrate researchgate.netnih.gov.

Specific studies on the metabolic fate of this compound in cell lines like C2C12 myoblasts or in animal tissues are lacking in the current scientific literature. However, we can infer some potential pathways based on the metabolism of its constituent parts. Once absorbed, this compound is expected to dissociate into creatine and pyroglutamic acid. The creatine moiety would then follow the established metabolic pathway of phosphorylation to phosphocreatine within the cell.

Research on C2C12 myoblasts has demonstrated that creatine supplementation can enhance cell proliferation and differentiation oup.com. In animal models, creatine supplementation has been shown to increase muscle creatine content and improve performance in various tasks nih.gov. The pyroglutamic acid component would likely enter its own metabolic pathways, which are primarily related to amino acid and neurotransmitter metabolism.

Further research is necessary to elucidate the precise metabolic fate of intact this compound and to determine if it offers any unique metabolic advantages in controlled experimental systems compared to other creatine analogues.

Future Research Trajectories and Unexplored Biochemical Dimensions

Investigation of Novel Metabolic Intermediates

Upon administration, it is presumed that Creatine (B1669601) Pyroglutamate (B8496135) dissociates into creatine and pyroglutamate. The metabolic pathways of these individual molecules are well-documented. Creatine is primarily converted to phosphocreatine (B42189) by creatine kinase in tissues with high energy demands, serving as a temporal energy buffer. nih.govmdpi.com A small fraction of the total creatine pool undergoes spontaneous, non-enzymatic cyclization to form creatinine (B1669602), which is then excreted. mdpi.com

Pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, which is crucial for the synthesis and recycling of glutathione (B108866). rupahealth.comwikipedia.org It is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, re-entering central metabolic pathways. wikipedia.orgdrugbank.com

A primary trajectory for future research is to investigate whether Creatine Pyroglutamate is absorbed intact and if it gives rise to novel metabolic intermediates not produced by the separate administration of its precursors. The simultaneous delivery of both molecules to a cell could potentially alter their respective metabolic fluxes. Advanced metabolomic studies, utilizing isotopically labeled this compound, would be necessary to trace the metabolic fate of the intact salt and identify any unique downstream products.

Application in In Vitro Systems for Drug Discovery and Metabolic Pathway Mapping

In vitro models are invaluable for dissecting molecular mechanisms. Cultured primary hippocampal and cortical cells have been used to demonstrate the neuroprotective properties of creatine against excitotoxicity induced by agents like glutamate or hydrogen peroxide. plos.orgnih.gov Similarly, various creatine salts and derivatives have been tested in in vitro models of neurodegenerative diseases to assess their efficacy. mdpi.comnih.gov

The application of this compound in such systems is a logical next step.

Drug Discovery: High-throughput screening platforms could utilize cell-based assays of neurotoxicity or oxidative stress to test this compound and its derivatives for superior neuroprotective effects compared to creatine alone. mdpi.com The dual nature of the compound, providing both an energy substrate (creatine) and a glutathione cycle intermediate (pyroglutamate), may offer synergistic protection.

Metabolic Pathway Mapping: Nuclear Magnetic Resonance (NMR)-based metabolomics has been successfully used to map the metabolic changes in myoblasts following creatine supplementation. oup.com This technique could be applied to various cell lines (e.g., neurons, myocytes) treated with this compound. By tracing the metabolic perturbations, researchers can map how the compound influences cellular energy status, redox balance, and amino acid metabolism, providing a comprehensive view of its biochemical impact.

Exploration of Cell Signaling Pathways Influenced by this compound (non-clinical)

Creatine is not merely an energy buffer; it also influences key intracellular signaling pathways. Studies have demonstrated that creatine can modulate the PI3K/Akt/mTOR pathway, which is central to cell growth and protein synthesis, and the Ras/NF-κB signaling system, involved in cell survival and inflammation. nih.govnih.govresearchgate.netresearchgate.netnih.gov

The pyroglutamate moiety also has signaling implications. The enzymatic formation of an N-terminal pyroglutamate on chemokines like CX3CL1 is essential for their full biological activity, enabling them to bind their receptors and activate downstream pathways such as ERK1/2, p38, and Akt. portlandpress.com

The unexplored dimension is how this compound, as a single entity, affects these pathways. Research should aim to answer:

Does this compound potentiate the activation of the Akt/mTOR pathway more effectively than creatine alone?

Are there unique signaling cascades activated by the compound that are not triggered by either component individually?

Can the pyroglutamate component direct the molecule to interact with specific cell surface receptors or signaling complexes, thereby modulating the known effects of creatine?

These questions can be addressed in non-clinical cell culture models by analyzing the phosphorylation status and expression levels of key signaling proteins following treatment with this compound.

| Research Finding | Influenced Pathway | Potential Implication |

| Creatine activates Akt and mTOR phosphorylation. nih.govnih.gov | PI3K/Akt/mTOR | Modulation of cell growth, proliferation, and protein synthesis. |

| Creatine modulates Ras-mediated redox-dependent signaling. nih.gov | Ras/NF-κB | Enhancement of cell survival signaling. |

| N-terminal pyroglutamate formation is key for some chemokine functions. portlandpress.com | ERK1/2, p38, Akt | Amplification of cell migration, adhesion, and proliferation signals. |

Development of Advanced Spectroscopic Probes Utilizing this compound Structure

Spectroscopic techniques are vital tools in biochemical research. NMR spectroscopy is used to measure creatine and phosphocreatine levels in the brain and muscle, providing a non-invasive window into energy metabolism. nih.govradiopaedia.org Furthermore, fluorescent probes have been ingeniously designed using L-pyroglutamic acid as a recognition motif to detect the activity of specific enzymes like pyroglutamate aminopeptidase (B13392206) 1 (PGP-1), which has been identified as a potential marker for inflammation. acs.orgnih.govnih.gov

Future research could leverage the unique structure of this compound to develop novel spectroscopic probes:

Q & A

Q. How can researchers reconcile divergent findings on this compound’s role in cellular energy homeostasis?

- Methodological Answer : Systematically review experimental conditions (e.g., cell type, nutrient media composition). Replicate key studies with harmonized protocols, such as standardized ATP assay kits and matched cell passage numbers. Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.